

PIKfyve-IN-2 comparison with novel PIKfyve inhibitor compounds

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Compound Focus: PIKfyve-IN-2

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Landscape of Novel PIKfyve Inhibitors

The table below summarizes key next-generation PIKfyve inhibitors identified in recent studies, highlighting their design goals and reported performance.

Compound Name	Key Design Features & Improvements	Reported Potency (Cellular)	Key Advantages & Experimental Evidence
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| **XMU-MP-7** | 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine scaffold (structurally distinct from Apilimod) [1] | Kd = 6.4 nM; EC₅₀ against SARS-CoV-2: 9.3 nM (wild-type) [1] | • **Potent antiviral activity** against SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron) [1] • Effective at both **viral entry and post-entry** stages of infection [1] | | **RMC-113** | Dual inhibitor of PIKfyve and PIP4K2C [2] | Potently suppresses SARS-CoV-2 replication in human lung organoids [2] | • **Dual targeting** provides a higher barrier to viral resistance [2] • Reverses **SARS-CoV-2-induced impairment of autophagic flux** [2] | | **Compound 40** | Optimized from SGC-PIKFYVE-1; improved metabolic stability and in-cell selectivity [3] | Subnanomolar PIKfyve engagement [3] | • **Excellent oral bioavailability** and in vivo stability [3] • **Well-tolerated** in systemic evaluation [3] | | **WX8** | One of the most potent in its family; discovered in a high-throughput screen [4] | ~100x more lethal to autophagy-dependent melanoma cells than Chloroquine [4] | • Highly effective against "**autophagy-addicted**" cancer cells [4] • Disrupts **lysosome fission, trafficking, and autolysosome formation** [4] |

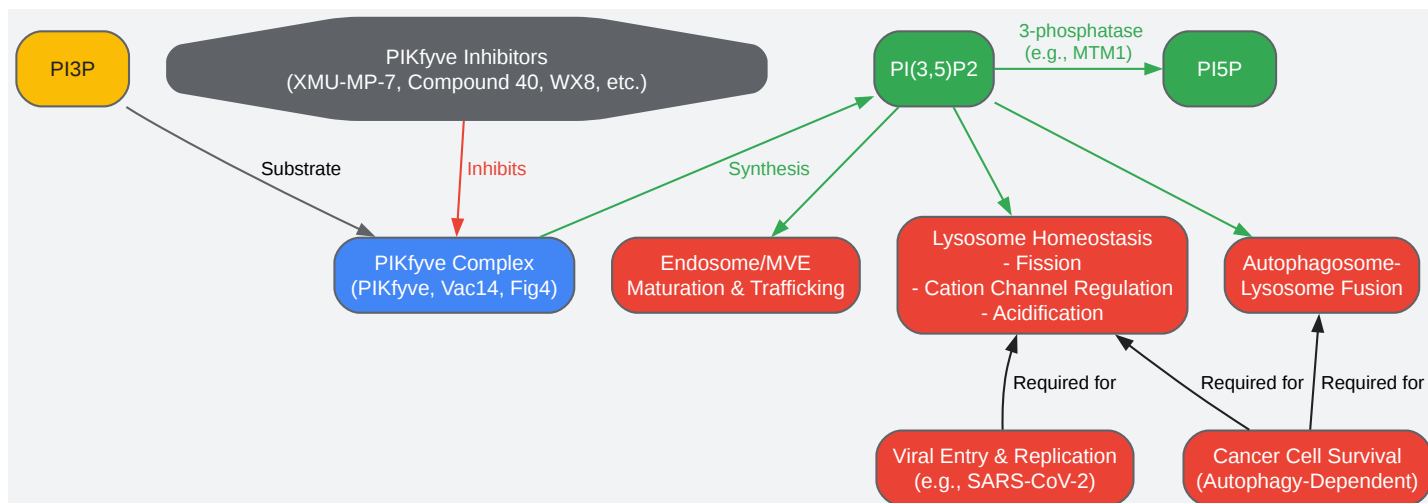
Detailed Experimental Data & Protocols

To help you assess the quality of the data, here are the key experimental methodologies used in the studies cited above.

- **Antiviral Entry & Replication Assay (for XMU-MP-7) [1]:** Vero E6 or A549 cells were pretreated with compounds for 2 hours before infection with SARS-CoV-2 (wild-type or variants). Virus released into the supernatant was quantified at 48 hours post-infection (p.i.) using **quantitative real-time PCR (qRT-PCR)**. A **cytopathic effect (CPE) assay** was also used to confirm that the compounds rescued cells from virus-induced death.
- **Time-of-Addition Assay (for XMU-MP-7) [1]:** To determine the stage of inhibition, the compound was added at different time points: before infection (entry stage), after viral entry (post-entry stage), or for the full duration. Viral replication was assessed by measuring viral RNA and nucleoprotein expression.
- **Pseudovirion Entry Assay [1]:** A system using a genetically engineered fluorescent protein (Gammillus)-fused SARS-CoV-2 spike trimer (STG) was employed to probe the dynamics of virus entry. Internalization was visualized and quantified by fluorescence microscopy.
- **Cathepsin B Maturation Assay [1]:** The effect on host protease activity was evaluated by treating cells with the inhibitor and analyzing the processing of cathepsin B from its pro-form to the mature, active form via western blotting.
- **In-Cell Target Engagement & Selectivity (for Compound 40) [3]:** Potency and selectivity were confirmed using a panel of **NanoBRET cellular target engagement assays**. This method measures the ability of the compound to bind to PIKfyve and over 200 other kinases in a live-cell context, ensuring high selectivity.
- **Pharmacokinetic (PK) Profiling (for Compound 40) [3]:** Lead compounds were evaluated for properties critical for in vivo use, including metabolic stability in **mouse liver microsomes (MLM)**, **oral bioavailability**, and **half-life** in mice.

PIKfyve Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of PIKfyve in cellular pathways and the points of inhibition for the compounds discussed.



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Key Takeaways for Researchers

- **The Field is Moving Beyond Apilimod:** Recent research is focused on developing inhibitors with better pharmacological properties (oral bioavailability, metabolic stability) and distinct scaffolds to overcome the limitations of earlier compounds like apilimod [3].
- **Therapeutic Potential is Broad:** Evidence supports the investigation of PIKfyve inhibition in diverse areas, including **oncology** (especially autophagy-dependent cancers like pancreatic cancer and melanoma) [4] [5], **antiviral therapy** [1] [2], and **neurodegenerative diseases** [3] [6].
- **Dual Inhibition is an Emerging Strategy:** The development of RMC-113, which simultaneously targets PIKfyve and PIP4K2C, suggests a promising strategy to create a higher barrier to resistance and achieve broader therapeutic effects [2].

How to Perform a Direct Comparison

Since a direct comparison for **PIKfyve-IN-2** is not available in the published literature, I suggest the following steps:

- **Consult Vendor Data:** Check the product specifications from the supplier of **PIKfyve-IN-2** for data on potency (IC50/Kd), selectivity, and cellular activity.

- **Benchmark Against Key Metrics:** Use the parameters in the table and the experimental protocols above (e.g., NanoBRET for selectivity, PK profiling for in vivo suitability) as a checklist to compare the available data for **PIKfyve-IN-2** against compounds like XMU-MP-7 and Compound 40.
- **Conduct Head-to-Head Experiments:** For a definitive comparison, the most reliable approach would be to obtain the compounds and perform side-by-side testing in your specific experimental models.

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